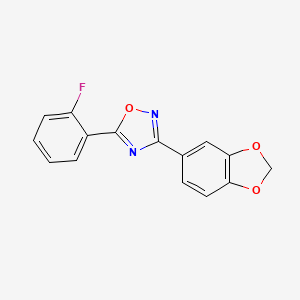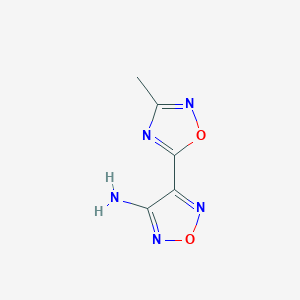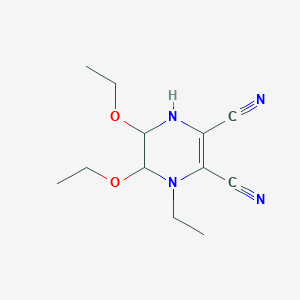
3-(1,3-Benzodioxol-5-yl)-5-(2-fluorophenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Benzodioxol-5-yl)-5-(2-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains both benzodioxole and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-yl)-5-(2-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a benzodioxole derivative with a fluorophenyl hydrazine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may lead to alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(1,3-Benzodioxol-5-yl)-5-(2-fluorophenyl)-1,2,4-oxadiazole is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound is of interest for its potential therapeutic properties. It may be explored as a lead compound in the development of new drugs for treating diseases such as cancer or neurological disorders.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-5-(2-fluorophenyl)-1,2,4-oxadiazole depends on its specific interactions with molecular targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Benzodioxol-5-yl)-5-phenyl-1,2,4-oxadiazole
- 3-(1,3-Benzodioxol-5-yl)-5-(4-fluorophenyl)-1,2,4-oxadiazole
- 3-(1,3-Benzodioxol-5-yl)-5-(2-chlorophenyl)-1,2,4-oxadiazole
Uniqueness
The presence of the fluorophenyl group in 3-(1,3-Benzodioxol-5-yl)-5-(2-fluorophenyl)-1,2,4-oxadiazole distinguishes it from other similar compounds. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a unique and valuable compound for research and development.
Properties
Molecular Formula |
C15H9FN2O3 |
|---|---|
Molecular Weight |
284.24 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-(2-fluorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H9FN2O3/c16-11-4-2-1-3-10(11)15-17-14(18-21-15)9-5-6-12-13(7-9)20-8-19-12/h1-7H,8H2 |
InChI Key |
QPKROHZEESRXOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11056182.png)
![2-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11056183.png)
![(3-fluorophenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanol](/img/structure/B11056189.png)
![6-(4-Propoxyphenyl)-3-(thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11056199.png)
![6-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11056206.png)
![1-methyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B11056212.png)
![4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-1-oxaspiro[4.5]decan-2-one](/img/structure/B11056220.png)
![N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B11056221.png)

![N-(4-methylphenyl)-2-({5-(pyridin-4-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11056232.png)
![13-(methoxymethyl)-11-methyl-4-[4-(trifluoromethyl)phenyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11056238.png)
![1-(4-chlorophenyl)-7'-nitro-1',2',3',3a'-tetrahydro-2H,5'H-spiro[pyrimidine-5,4'-pyrrolo[1,2-a]quinoline]-2,4,6(1H,3H)-trione](/img/structure/B11056246.png)
![Morpholine, 4-[[4-methyl-5-[[2-oxo-2-(1-pyrrolidinyl)ethyl]thio]-4H-1,2,4-triazol-3-yl]methyl]-](/img/structure/B11056251.png)
